Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate
Description
Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate is a coumarin-based compound characterized by a 2-oxochromene core substituted with a 3,4-dimethoxyphenyl group at position 3 and an ethyl propanoate ester at position 6. The ethyl ester group modulates lipophilicity, influencing its solubility and bioavailability.
Properties
IUPAC Name |
ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-5-27-21(23)13(2)28-16-8-6-15-10-17(22(24)29-19(15)12-16)14-7-9-18(25-3)20(11-14)26-4/h6-13H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNDLSYSLWOUGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the 3,4-dimethoxyphenyl group through electrophilic substitution reactions. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and chromenone rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Scientific Research Applications
Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate involves its interaction with various molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The 3,4-dimethoxyphenyl group can enhance the compound’s ability to scavenge free radicals, contributing to its antioxidant effects. Additionally, the compound may interfere with specific signaling pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Substituent Variations on the Coumarin Core
The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
2.2 Electronic and Steric Effects
- Electron-Donating vs.
- Steric Effects: Compounds with bulky substituents, such as the benzyloxy group in Ethyl 3-[6-chloro-4-methyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate, may hinder binding to enzymatic pockets .
2.3 Pharmacokinetic and Solubility Profiles
- Ester Modifications: The ethoxyethyl ester in 2-ethoxyethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yloxy]propanoate improves water solubility compared to the ethyl ester in the target compound, suggesting better absorption in biological systems .
Biological Activity
Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate is a compound of interest due to its unique structural features, which include a chromenone core and a 3,4-dimethoxyphenyl substituent. This compound has been studied for its potential biological activities, particularly in the fields of pharmacology and toxicology.
Chemical Structure and Properties
The compound can be described by the following chemical details:
- IUPAC Name : this compound
- Molecular Formula : C22H22O7
- CAS Number : 35212-36-3
- InChI Key : CSNDLSYSLWOUGK-UHFFFAOYSA-N
The synthesis of this compound typically involves multi-step organic reactions. The preparation starts with the chromenone core, followed by electrophilic substitution to introduce the 3,4-dimethoxyphenyl group. The final step is esterification to add the ethyl group. Common catalysts include Lewis acids, and solvents like dichloromethane or ethanol are often used.
The mechanism of action involves interactions with various molecular targets. The chromenone structure is known to modulate enzyme activity, while the 3,4-dimethoxyphenyl group enhances antioxidant properties by scavenging free radicals. Additionally, this compound may influence specific signaling pathways related to inflammation and oxidative stress.
Antioxidant Activity
This compound has demonstrated significant antioxidant activity in various studies. It effectively scavenges reactive oxygen species (ROS), which are implicated in numerous diseases including cancer and neurodegenerative disorders. The antioxidant effect is primarily attributed to the presence of the methoxy groups on the phenyl ring, which stabilize free radicals through resonance.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies showed that treatment with this compound significantly reduced levels of inflammatory markers in cultured cells.
Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. In cell line studies, it has been shown to induce apoptosis in various cancer cell types while sparing normal cells. This selectivity may be due to its ability to modulate signaling pathways involved in cell survival and proliferation.
Case Studies
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Case Study on Antioxidant Activity :
- Objective : To evaluate the antioxidant capacity using DPPH assay.
- Findings : The compound exhibited a dose-dependent reduction in DPPH radical levels, indicating strong antioxidant potential.
-
Case Study on Anti-inflammatory Effects :
- Objective : To assess the impact on TNF-alpha production in macrophages.
- Findings : A significant decrease in TNF-alpha levels was observed after treatment with this compound.
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Case Study on Anticancer Activity :
- Objective : To investigate apoptosis induction in breast cancer cells.
- Findings : Flow cytometry analysis revealed an increased percentage of apoptotic cells following treatment with the compound compared to controls.
Data Summary Table
| Biological Activity | Method Used | Result |
|---|---|---|
| Antioxidant | DPPH Assay | Significant reduction in DPPH radicals |
| Anti-inflammatory | TNF-alpha assay | Decreased TNF-alpha production |
| Anticancer | Flow Cytometry | Increased apoptosis in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
